molecular formula C4HClF2N2 B8608999 2,5-Difluoro-4-chloropyrimidine

2,5-Difluoro-4-chloropyrimidine

Cat. No.: B8608999
M. Wt: 150.51 g/mol
InChI Key: TXTSARUHOKOHCE-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-chloropyrimidine is a useful research compound. Its molecular formula is C4HClF2N2 and its molecular weight is 150.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4HClF2N2

Molecular Weight

150.51 g/mol

IUPAC Name

4-chloro-2,5-difluoropyrimidine

InChI

InChI=1S/C4HClF2N2/c5-3-2(6)1-8-4(7)9-3/h1H

InChI Key

TXTSARUHOKOHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)F)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

185 g (1 mol) of 2,5-difluoro-4,6-dichloropyrimidine in 1800 ml of ethyl acetate were hydrogenated in a stirred stainless steel autoclave for 95 minutes at 30° C. and under a hydrogen pressure of 3.5 bar, with the addition of 110 g of triethylamine and 15 g of palladium on carbon (5% strength by weight). Thereafter, the solid components of the reaction mixture were filtered off, the residue was washed with ethyl acetate, and the wash liquid together with the filtrate was distilled under atmospheric pressure over a 30 cm packed column. After the solvent had been distilled off, 106 g of 2,5-difluoro-4-chloropyrimidine having a boiling point of 145° to 146° C. were obtained. The yield was accordingly 70.5% of theory. According to analysis by gas chromatography, the reaction product isolated had a purity of 94.7%.
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

185 g (1 mole) of 2,5-difluoro-4,6-dichloropyrimidine were hydrogenated in 1,800 ml of ethyl acetate, with the addition of 110 g of triethylamine and 15 g of palladium-on-charcoal (5% strength by weight), at 30° C. under a hydrogen pressure of 3.5 bar in a stainless steel stirred autoclave for 95 minutes. The solid contents of the reaction mixture were then filtered off, the residue was washed with ethyl acetate and the filtrate was combined with the wash liquid and distilled under normal pressure over a 30 cm packed column. When the solvent had distilled off, 106 g of 2,5-difluoro-4-chloropyrimidine with a boiling point of 145° to 146° C. were obtained. The yield was accordingly 70.5% of theory. After analysis by gas chromatography, the isolated reaction product had a purity of 94.7%.
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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